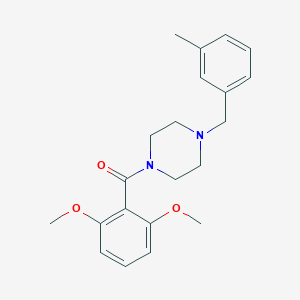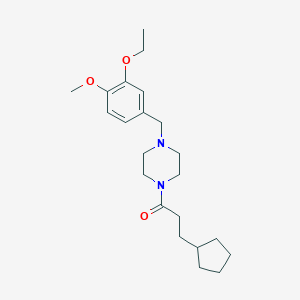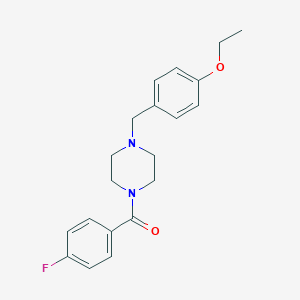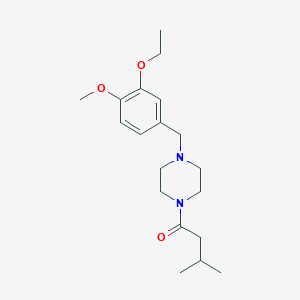![molecular formula C18H27FN2 B247541 1'-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4'-BIPIPERIDINE](/img/structure/B247541.png)
1'-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4'-BIPIPERIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE is a synthetic organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a bipiperidine scaffold, which imparts unique chemical and biological properties
Métodos De Preparación
The synthesis of 1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and 4-methylpiperidine.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form the desired bipiperidine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Scale-up processes may also include continuous flow synthesis to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound serves as a tool in chemical biology research to probe cellular pathways and molecular mechanisms.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares structural similarities but differs in its pharmacological profile and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another structurally related compound with distinct chemical and biological properties.
The uniqueness of 1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H27FN2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27FN2/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3 |
Clave InChI |
DNHRVWPBXOFHSP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)






![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
